molecular formula C9H10ClN5 B13282359 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 14054-48-9

7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B13282359
CAS No.: 14054-48-9
M. Wt: 223.66 g/mol
InChI Key: ZHNRULMQNWCVAI-UHFFFAOYSA-N
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Description

7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a cyclopentyl group at the 3rd position. The molecular formula of this compound is C9H10ClN5, and it has a molecular weight of 223.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-chloro-3-cyclopentyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while oxidation reactions can lead to the formation of triazolopyrimidine N-oxides .

Scientific Research Applications

7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group at the 3rd position enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the chlorine atom at the 7th position can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse activities .

Properties

CAS No.

14054-48-9

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-3-cyclopentyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H10ClN5/c10-8-7-9(12-5-11-8)15(14-13-7)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

ZHNRULMQNWCVAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(=NC=N3)Cl)N=N2

Origin of Product

United States

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